molecular formula C23H26N2O5S2 B3017000 N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251693-30-7

N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B3017000
CAS No.: 1251693-30-7
M. Wt: 474.59
InChI Key: YORNFPDNTISMTC-UHFFFAOYSA-N
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Description

N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H26N2O5S2 and its molecular weight is 474.59. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition : Research by Supuran et al. (2013) explored aromatic sulfonamide inhibitors, including compounds structurally similar to "N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide", for their inhibitory activity against carbonic anhydrase isoenzymes. These inhibitors, including derivatives of benzothiophene, have shown nanomolar inhibitory concentration (IC50) values, indicating potent inhibitory effects on isoenzymes such as hCA I, hCA II, hCA IV, and hCA XII (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimalarial Applications : The study by Banerjee et al. (2011) reported on benzothiophene carboxamide derivatives as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase (PfENR), a key enzyme in the fatty acid synthesis pathway of the malaria parasite. This research highlights the potential of such compounds in developing new antimalarial therapeutics (Banerjee, Sharma, Kapoor, Dwivedi, Surolia, & Surolia, 2011).

Inflammation and Cell Adhesion : Boschelli et al. (1995) discovered that certain 3-alkoxybenzo[b]thiophene-2-carboxamides, which share a core structural similarity with "this compound", can decrease the adherence of neutrophils to activated endothelial cells. This effect is mediated through the inhibition of adhesion molecules like E-selectin, ICAM-1, and VCAM-1, indicating potential applications in treating inflammatory conditions (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo, 1995).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for potential medicinal applications, the mechanism of action would depend on the specific biological target of the compound .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly if it shows promising biological activity. Further studies could also aim to optimize its synthesis and investigate its detailed mechanism of action .

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S2/c1-4-29-19-11-9-18(10-12-19)25(3)32(27,28)21-13-14-31-22(21)23(26)24-16-17-7-6-8-20(15-17)30-5-2/h6-15H,4-5,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORNFPDNTISMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC(=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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